

Theaflavin-3 3'-digallate concentration-dependent effects verification

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Theaflavin 3,3'-digallate

CAS No.: 30462-35-2

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TFDG Concentration-Dependent Effects Summary

Biological Activity / Model	Effective Concentrations (In Vitro)	Key Effects & Experimental Context
Anticancer Activity [1] [2]	Varies by cell line; e.g., 160 μ M used to induce cell death [2]	Induces apoptosis and ferroptosis in osteosarcoma cells; combined with cisplatin, shows enhanced antiproliferation in ovarian cancer cells [1] [2].

| **Antibacterial & Sporocidal Activity** [3] | MIC: 250 μ g/mL IC₅₀: ~62.5 μ g/mL Sporocidal: 625 μ g/mL | Inhibits growth of various Gram-positive, Gram-negative, and acid-fast bacteria; prevents spore germination in *Bacillus* species [3]. | | **Cartilage Protection (Osteoarthritis)** [4] | 20 μ M & 40 μ M | Inhibits inflammatory factors and matrix-degrading enzymes in rat chondrocytes; protects cartilage from degradation in a rat model of osteoarthritis [4]. | | **Anti-Inflammatory (Arthritis)** [5] | In vivo: 1 & 10 mg/kg (mice) In vitro: 0.1 & 1.0 μ mol/L | Ameliorates joint destruction in a collagen-induced arthritis mouse model; reduces pro-inflammatory M1 macrophages and promotes anti-inflammatory M2 macrophage polarization [5]. | | **Collagen Cross-linking (Dental)** [6] | 12.5 - 100 mg/mL (applied for 30-60 seconds) | Cross-links demineralized dentin collagen, improving its resistance to enzymatic degradation and enhancing biomechanical properties. Efficacy is concentration and time-dependent [6]. |

Detailed Experimental Context & Protocols

The effects summarized in the table are derived from specific experimental setups. Here are the methodologies and contexts for key findings.

- **Anticancer Mechanisms in Osteosarcoma [2]:**
 - **Cell Lines:** Human OS cell lines MG63 and HOS.
 - **Viability Assay:** Cell viability was measured using a **Cell Counting Kit-8 (CCK-8)** after 24 or 48 hours of TF3 treatment.
 - **Cell Death Analysis:** To distinguish the type of cell death, cells were pretreated with inhibitors like the ferroptosis inhibitor Ferrostatin-1 (Fer-1, 2 μ M) and the apoptosis inhibitor Z-VAD-FMK (20 μ M) before adding TF3.
 - **ROS Measurement:** Intracellular ROS levels were detected using the fluorescent probe **DCFH-DA**. The fluorescence intensity was measured with a microplate reader or observed under a fluorescence microscope.
 - **Pathway Analysis:** Protein expression in signaling pathways (like MAPK) was analyzed by **Western Blot**.
- **Antibacterial and Sporicidal Testing [3]:**
 - **Bacterial Strains:** Nine pathogenic bacteria, including *S. aureus*, *E. coli*, *P. aeruginosa*, and *M. tuberculosis*.
 - **MIC/IC₅₀ Determination:** **Microplate assay** and **Colony Forming Unit (CFU) assay** were used. Bacteria were treated with TFDG, and growth inhibition was assessed. The MIC was the lowest concentration with no observed growth.
 - **Sporicidal Assay:** Spores from *Bacillus* species were treated with TFDG for one hour, and the inhibition of germination was quantified using CFU and **BacTiter-Glo Microbial Cell Viability Assay**.
 - **Mechanism Probe:** Molecular docking predicted TFDG's binding to germination proteins, and **semi-quantitative RT-PCR** measured changes in gene expression.
- **Cartilage Protection in Osteoarthritis [4]:**
 - **Cell Model:** Primary rat chondrocytes stimulated with the inflammatory cytokine **IL-1 β** to mimic osteoarthritis.
 - **Gene/Protein Expression:** **RT-qPCR** and **Western Blot** were used to detect the expression of inflammatory factors (IL-6, TNF- α), matrix-degrading enzymes (MMP13), and matrix components (COL2).

- **ROS Scavenging:** ROS levels in chondrocytes were measured using the **DCFH-DA probe** and analyzed by **flow cytometry**.
- **In Vivo Model:** An osteoarthritis rat model was established via **destabilized medial meniscus (DMM) surgery**. Cartilage damage was evaluated histologically using the **OARSI scoring system**.

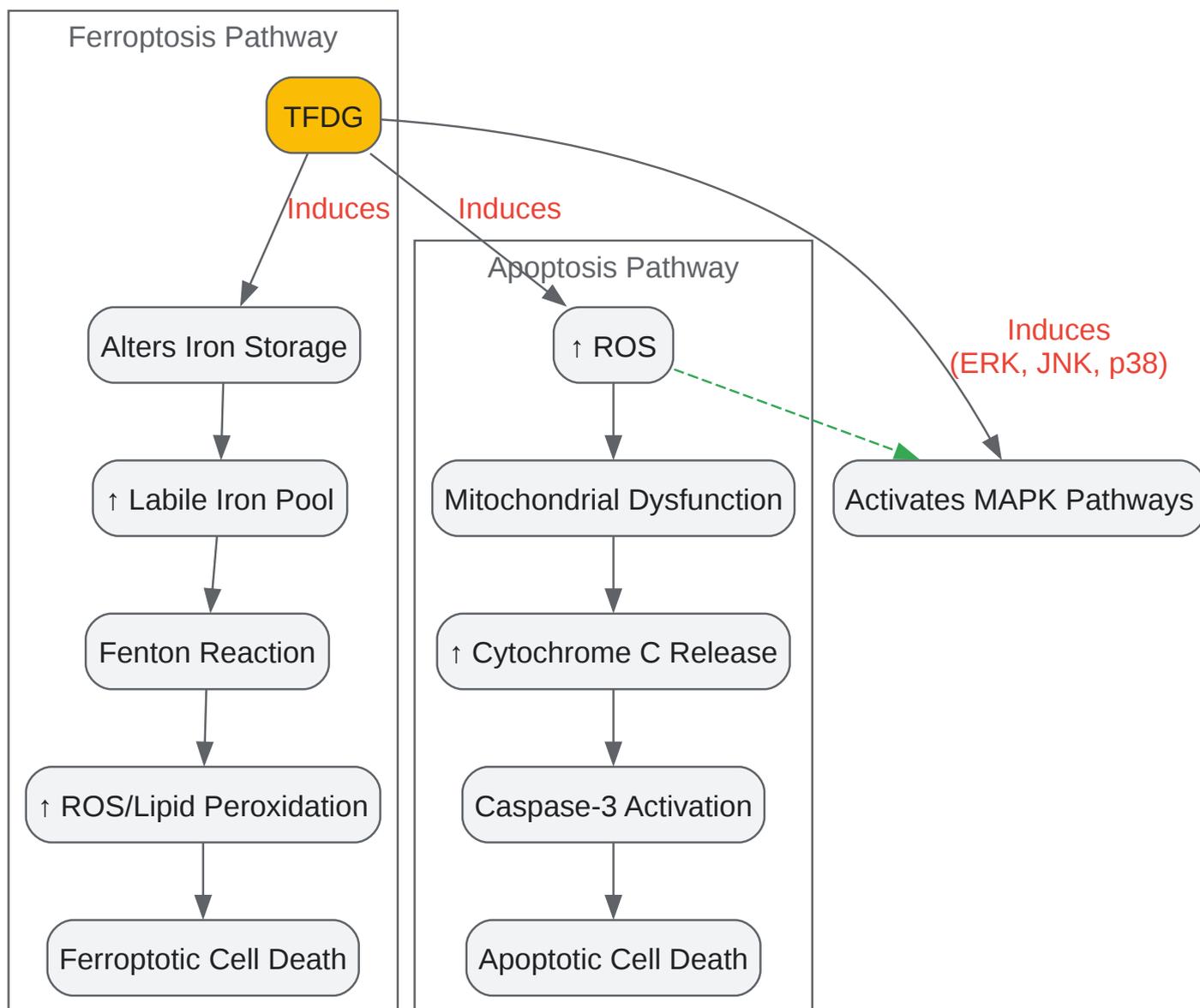
Visualizing Key Mechanisms of Action

The following diagrams illustrate the primary molecular mechanisms by which TFDG exerts its effects, based on the cited research.

TFDG in Osteosarcoma Cell Death

This diagram shows how TFDG triggers both apoptotic and ferroptotic cell death in osteosarcoma cells [2].

TFDG in Osteosarcoma Cell Death

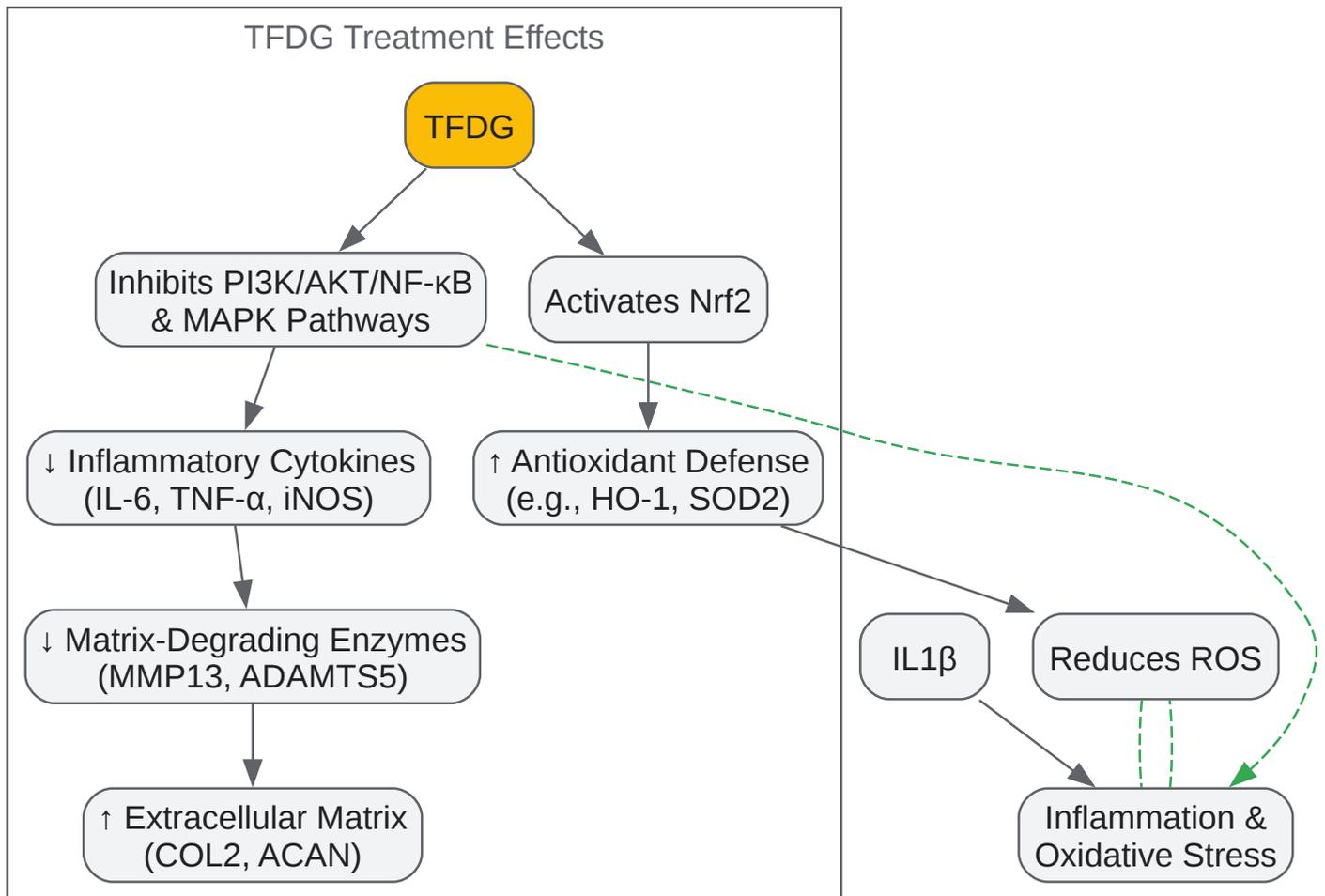


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TFDG in Osteoarthritis Protection

This diagram outlines the proposed mechanisms by which TFDG protects cartilage in osteoarthritis models [4].

TFDG in Osteoarthritis Protection



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Interpretation Guide for Professionals

When evaluating the concentration data:

- **Mind the Model System:** Effective concentrations can vary significantly between **in vitro** cellular models and **in vivo** animal models. What works on cells in a dish may not directly translate to a whole organism.
- **Mechanism is Key:** The dual role of TFDG in inducing both apoptosis and ferroptosis in cancer cells [2] highlights its multi-target potential. For complex diseases, this polypharmacology can be advantageous.

- **Structure-Function Relationship:** TFDG's potency is often attributed to its **galloyl groups**, which enhance its antioxidant and binding capabilities compared to other theaflavins [1] [3]. This is a key differentiator from other tea polyphenols.

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To cite this document: Smolecule. [Theaflavin-3 3'-digallate concentration-dependent effects verification]. Smolecule, [2026]. [Online PDF]. Available at:

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